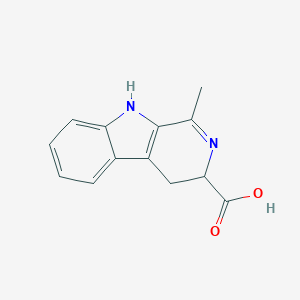
1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of different catalysts, solvents, and purification techniques to obtain the desired product on a larger scale.
Analyse Chemischer Reaktionen
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid can be compared with other similar indole derivatives, such as:
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar structure but differs in the degree of saturation of the indole ring.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This derivative has a methoxy group at the 6-position, which can influence its biological activity and chemical reactivity
The uniqueness of 1-Methyl-3,4-dihydro-beta-carboline-3-carboxylic acid lies in its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
10022-82-9 |
|---|---|
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,11,15H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
PDLKWTROCOVVOE-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Isomerische SMILES |
CC1=C2C(=C3C=CC=CC3=N2)CC(N1)C(=O)O |
Kanonische SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)O |
Synonyme |
1-methyl-3,4-dihydro-beta-carboline-3-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















